![molecular formula C12H15NO4S B2609873 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid CAS No. 927996-01-8](/img/structure/B2609873.png)
3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid
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Description
“3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid” is a chemical compound with the CAS Number: 53324-51-9. It has a molecular weight of 255.29 . The IUPAC name for this compound is 3-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C11H13NO4S/c13-11(14)9-4-3-5-10(8-9)12-6-1-2-7-17(12,15)16/h3-5,8H,1-2,6-7H2,(H,13,14). This code provides a specific string of characters that represent the 2D structure of the molecule .Physical And Chemical Properties Analysis
This compound has a molecular weight of 255.29 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research in chemical synthesis highlights the versatile applications of cyclic sulfonamides, including 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid derivatives. These compounds are synthesized via intramolecular Diels-Alder reactions, showcasing their potential in creating novel cyclic sulfonamide structures with significant chemical and biological relevance. Notably, these reactions have been instrumental in producing histamine H3 receptor antagonists, indicating their potential in pharmaceutical development (Greig, Tozer, & Wright, 2001).
Antimicrobial Applications
The antimicrobial properties of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid derivatives have been explored, demonstrating their effectiveness against bacterial and fungal pathogens. Microwave-assisted synthesis of these compounds has been found to yield significant antimicrobial activity, suggesting their utility in addressing resistance issues and developing new antimicrobial agents (Ahmad et al., 2011).
Heterocyclic Chemistry and Drug Discovery
The importance of thiazinanes and their derivatives in drug discovery is underscored by their application in treating various diseases. Derivatives of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid have shown promise in anti-HIV and analgesic activities, indicating their potential in the development of treatments for AIDS and pain management. The exploration of thiazinane chemistry opens avenues for discovering novel therapeutics across a range of medical conditions (Hassan et al., 2020).
Radiotracer Development for Alzheimer's Disease
In the context of neurodegenerative diseases, specifically Alzheimer's disease, the synthesis of carbon-11-labeled CK1 inhibitors based on 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid derivatives has provided new insights. These radiotracers offer potential for advanced imaging techniques, contributing to a better understanding and diagnosis of Alzheimer's disease, thereby facilitating the development of targeted treatments (Gao, Wang, & Zheng, 2018).
properties
IUPAC Name |
3-(1,1-dioxothiazinan-2-yl)-4-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-9-4-5-10(12(14)15)8-11(9)13-6-2-3-7-18(13,16)17/h4-5,8H,2-3,6-7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTMDBCGSDTPER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)N2CCCCS2(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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